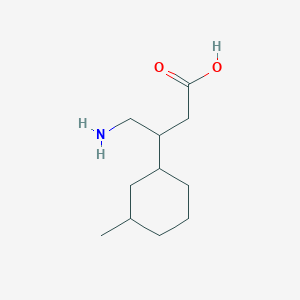![molecular formula C15H19NO2S B13644847 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-benzyl-4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is a complex organic compound with a unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
化学反应分析
Types of Reactions
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different tricyclic derivatives.
科学研究应用
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like antimicrobial and anticancer therapies.
作用机制
The mechanism by which 9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and understand the compound’s potential therapeutic effects.
相似化合物的比较
Similar Compounds
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane: A similar compound without the dioxide group.
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane: A simpler tricyclic structure without the benzyl group.
Uniqueness
9-benzyl-4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is unique due to its specific combination of functional groups and tricyclic structure
属性
分子式 |
C15H19NO2S |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
InChI |
InChI=1S/C15H19NO2S/c17-19(18)9-14-12-7-16(8-13(12)15(14)10-19)6-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
InChI 键 |
HTMYZBOEZOYYSN-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CN1CC3=CC=CC=C3)C4C2CS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


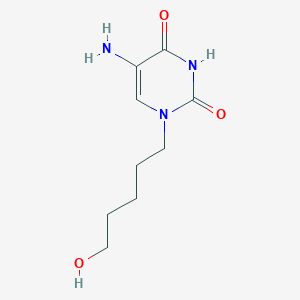

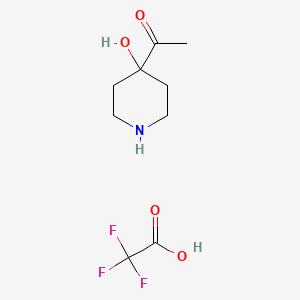

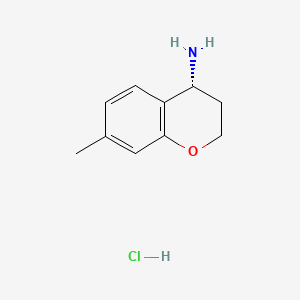
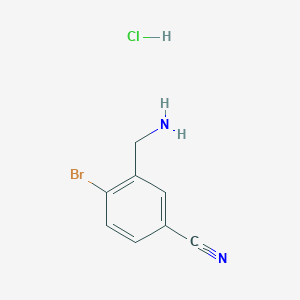
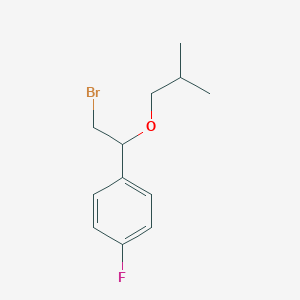

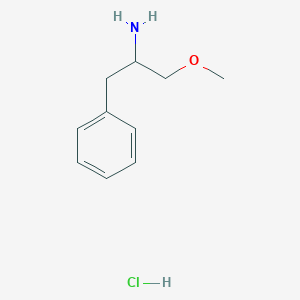



![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
